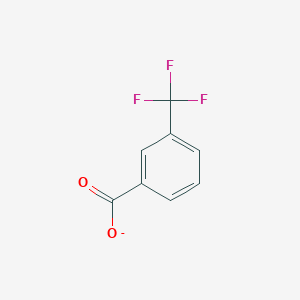

3-Trifluoromethylbenzoate

Description

Significance of Fluorinated Benzoate (B1203000) Scaffolds in Modern Chemical Research

Fluorinated benzoate scaffolds are foundational structures in contemporary chemical research due to the profound influence of fluorine on molecular properties. The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF3) group, into a benzoate ring can dramatically alter a molecule's physical, chemical, and biological characteristics. beilstein-journals.orgcymitquimica.com

One of the most significant effects of fluorination is the enhancement of lipophilicity, which can improve a compound's ability to cross biological membranes. nih.govcore.ac.uk This, along with increased metabolic stability and bioavailability, makes fluorinated scaffolds highly desirable in drug discovery. acs.orgnih.gov Approximately 25% of all approved drugs contain fluorine, a testament to its importance in medicinal chemistry. acs.orgnih.gov In agrochemicals, fluorination can lead to more potent and selective herbicides and insecticides. acs.orgchemimpex.com

The strong electron-withdrawing nature of fluorine also activates the aromatic ring for certain chemical reactions, such as nucleophilic aromatic substitution, providing synthetic chemists with versatile pathways to create novel and complex molecules. core.ac.uk Benzoate derivatives, in particular, serve as key intermediates and building blocks for a wide array of more complex, biologically active molecules and advanced materials. chemimpex.comnih.gov The ability to fine-tune properties by strategically placing fluorine atoms on a benzoate scaffold allows researchers to rationally design molecules with improved efficacy and stability. chemimpex.comnih.gov

Overview of Research Trajectories for 3-Trifluoromethylbenzoate

Research involving this compound, a member of the benzoate family characterized by a trifluoromethyl group at the third position of the benzene (B151609) ring, is primarily focused on its application as a versatile chemical intermediate. ontosight.ai Its structure makes it a valuable building block in several key areas.

Pharmaceutical and Agrochemical Synthesis: A major research trajectory for this compound and its esters, like Methyl 3-(trifluoromethyl)benzoate and Ethyl 3-(trifluoromethyl)benzoate, is their use in the synthesis of pharmaceuticals and agrochemicals. cymitquimica.comchemimpex.com The trifluoromethyl group is known to enhance biological activity, and its placement on the benzoate ring allows for the creation of new therapeutic agents and crop protection chemicals. chemimpex.comontosight.ai Researchers utilize this compound to construct more complex molecules, aiming to leverage the unique electronic properties of the -CF3 group to improve interactions with biological targets. ontosight.ai

Materials Science: In materials science, this compound is investigated for its potential to be incorporated into advanced polymers and coatings. chemimpex.com The presence of the fluorinated group can bestow enhanced chemical resistance, thermal stability, and durability upon these materials, making them suitable for high-performance industrial applications. chemimpex.com

Synthetic Methodology: The compound is also a subject of study in the development of new synthetic methods. For instance, processes for preparing 3-Trifluoromethylbenzoic acid from precursors like m-xylene (B151644) through chlorination, fluoridation, and hydrolysis have been developed. google.com Its derivatives are also used as standards in analytical chemistry for instrument calibration. chemimpex.com

Below is a table summarizing the key physicochemical properties of 3-(Trifluoromethyl)benzoic acid, the parent acid of this compound.

| Property | Value |

| Molecular Formula | C₈H₅F₃O₂ |

| Molecular Weight | 190.12 g/mol |

| Melting Point | 104-106 °C |

| Boiling Point | 238.5 °C at 775 mm Hg |

| Appearance | Colorless to almost colorless clear liquid |

Data sourced from public chemical databases. chemimpex.comchembk.comnih.gov

Historical Context of Trifluoromethylated Aromatic Compounds in Synthetic Chemistry

The journey of trifluoromethylated aromatic compounds in chemistry began long before their widespread application. The unique nature of the trifluoromethyl group sparked early scientific curiosity and laid the groundwork for modern organofluorine chemistry.

The first investigation into the biological activity of trifluoromethyl groups was conducted by F. Lehmann in 1927. wikipedia.org However, the synthetic origins trace back even further. In 1892, Frédéric Swarts developed an early method for trifluoromethylation using antimony fluoride (B91410) to convert benzotrichloride (B165768) into trifluoromethylbenzene derivatives. wikipedia.org This pioneering work was later advanced in the 1930s when industrial entities like Kinetic Chemicals and IG Farben began using hydrogen fluoride (HF) as a fluorinating agent instead of the more hazardous antimony-based reagents. wikipedia.org

A significant leap in synthetic methodology came with the development of specific trifluoromethylating reagents. In 1984, Ingo Ruppert reported the synthesis of trifluoromethyltrimethylsilane (TMSCF₃), now famously known as the Ruppert-Prakash reagent. wikipedia.orgresearchgate.net This compound became a cornerstone for nucleophilic trifluoromethylation. wikipedia.org Around the same time, the Yagupolskii group pioneered the development of electrophilic trifluoromethylating reagents, specifically S-trifluoromethyl diarylsulfonium salts, which were effective for trifluoromethylating nucleophiles like thiophenolates. beilstein-journals.orgresearchgate.net

Further expansion of the chemist's toolkit came with reagents developed by Umemoto and Togni. The Umemoto reagents, such as S-(trifluoromethyl)dibenzothiophenium salts, are stable and effective electrophilic sources of the -CF3 group. beilstein-journals.orgresearchgate.net The development of copper-catalyzed trifluoromethylation reactions, an area that has seen rapid growth, also represents a major advancement, offering efficient and cost-effective methods for creating C-CF₃ bonds. nih.gov These historical milestones have collectively enabled the now routine incorporation of trifluoromethyl groups into aromatic systems, fueling innovation across the chemical sciences. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)6-3-1-2-5(4-6)7(12)13/h1-4H,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXQBFUUVCDIRK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301262618 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75899-44-4 | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ion(1-) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75899-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(trifluoromethyl)-, ion(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301262618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Trifluoromethylbenzoate and Its Derivatives

Classical Esterification Routes to 3-Trifluoromethylbenzoate

The formation of the ester functional group in this compound is predominantly achieved through well-established esterification reactions, with the most common precursor being 3-(trifluoromethyl)benzoic acid.

Esterification of 3-(Trifluoromethyl)benzoic Acid

The direct esterification of 3-(trifluoromethyl)benzoic acid is a fundamental and widely employed method for synthesizing its corresponding esters. chemicalbook.com This process typically involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst. For instance, the synthesis of methyl 3-(trifluoromethyl)benzoate is commonly achieved by reacting 3-(trifluoromethyl)benzoic acid with methanol (B129727). google.coma2bchem.com While this reaction can proceed without a catalyst, it is often slow. The use of catalysts is standard practice to increase the reaction rate and yield. Another synthetic variation involves a two-step process where the carboxylic acid first reacts with an amine to form an amide intermediate, which is subsequently esterified.

It is also noteworthy that the neutralization of 3-(trifluoromethyl)benzoic acid with a base, such as sodium hydroxide (B78521), yields the corresponding carboxylate salt, sodium 3-(trifluoromethyl)benzoate, which has distinct applications and solubility properties compared to its ester counterpart.

Acid-Catalyzed Esterification Processes

To accelerate the esterification of 3-(trifluoromethyl)benzoic acid, strong acid catalysts are frequently utilized. This process, known as Fischer esterification, is a cornerstone of organic synthesis. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.

Commonly used catalysts for this transformation include:

Sulfuric Acid (H₂SO₄) : A strong mineral acid often used in catalytic amounts for the synthesis of esters like methyl 3-(trifluoromethyl)benzoate from the parent acid and methanol. google.coma2bchem.com

p-Toluenesulfonic Acid (p-TsOH) : An organic solid acid that is also effective and sometimes preferred for its easier handling.

Lewis Acids : More recently, Lewis acids have been explored as catalysts. For example, zirconocene (B1252598) triflate has demonstrated catalytic activity in the esterification of various benzoic acids, although its efficiency with substituted benzoic acids can be moderate. rug.nl

The choice of catalyst and reaction conditions, such as temperature and removal of water, are optimized to drive the equilibrium towards the formation of the desired ester product.

Green Chemistry Approaches in Ester Synthesis

In line with the principles of sustainable chemistry, efforts have been made to develop more environmentally benign methods for ester synthesis. These approaches focus on reducing waste, avoiding hazardous reagents, and utilizing renewable resources.

One notable green method involves the oxidation of 3-(trifluoromethyl)benzaldehyde (B1294959) to 3-(trifluoromethyl)benzoic acid using diphenyl diselenide as a catalyst with hydrogen peroxide in an aqueous medium. chemicalbook.commdpi.com This process is considered green due to the use of a non-toxic solvent (water) and an efficient catalyst. mdpi.com Following the synthesis of the acid, the subsequent esterification can also be designed with green principles in mind.

Key green strategies applicable to benzoate (B1203000) ester synthesis include:

Heterogeneous Catalysis : The use of solid, recyclable catalysts simplifies product purification and reduces waste. For example, cellulose-supported copper iodide (CuI) nanoparticles have been effectively used as a heterogeneous catalyst in aqueous media for synthesizing triazoles linked to 4-trifluoromethylbenzoate, highlighting the potential of such systems. researchgate.net

Alternative Solvents : Replacing traditional organic solvents with water or other less harmful alternatives is a key goal of green chemistry. mdpi.com

Photocatalysis : Light-driven reactions can often proceed under mild conditions. Photocatalytic methods have been developed for the hydrodefluorination of polyfluorobenzoic acid derivatives, demonstrating a novel way to manipulate fluorinated aromatic systems under green conditions. nih.gov

Table 1: Comparison of Esterification Approaches for this compound

| Method | Catalyst / Reagent | Key Features | Reference |

|---|---|---|---|

| Classical Fischer Esterification | 3-(Trifluoromethyl)benzoic Acid, Methanol, H₂SO₄ | Standard, effective method; requires strong acid catalyst. | google.com, a2bchem.com |

| Amide Intermediate Route | 3-(Trifluoromethyl)benzoic Acid, Amine, p-TsOH, Methanol | Two-step process; useful for specific substrates. | |

| Green Oxidation-Esterification | 3-(Trifluoromethyl)benzaldehyde, (PhSe)₂, H₂O₂ | Green synthesis of the acid precursor in water. | chemicalbook.com, mdpi.com |

| Heterogeneous Catalysis | Cellulose-supported CuI-nanoparticles | Recyclable catalyst, aqueous medium; demonstrated for related compounds. | researchgate.net |

Halogenation and Fluorination Strategies

An alternative to starting with a pre-functionalized aromatic ring is to introduce the trifluoromethyl group (-CF₃) onto a simpler precursor. This is often achieved through halogenation reactions. The -CF₃ group is highly valued in medicinal chemistry as it can enhance properties like metabolic stability and bioavailability. nih.govwikipedia.org

Side-Chain Chlorination and Subsequent Fluorination

A robust industrial method for synthesizing trifluoromethylated aromatics involves a multi-step process starting from a methyl-substituted precursor. google.com For this compound, the synthesis can commence with a derivative of m-toluic acid, such as m-methylbenzoyl chloride. google.comgoogle.com

The key steps in this sequence are:

Side-Chain Chlorination : The methyl group of m-methylbenzoyl chloride is subjected to radical chlorination, typically using chlorine gas under UV light, to replace the three hydrogen atoms with chlorine atoms. This yields m-(trichloromethyl)benzoyl chloride. google.comgoogle.com

Fluorination : The trichloromethyl group is then converted to a trifluoromethyl group through a halogen exchange (halex) reaction. This is accomplished using a fluorinating agent, such as anhydrous hydrofluoric acid (HF). google.com Antimony salts are sometimes used as catalysts in similar reactions (Swarts reaction). wikipedia.orgwikipedia.org The product of this step is m-trifluoromethylbenzoyl fluoride (B91410). google.com

Esterification : The resulting acid fluoride can be directly reacted with an alcohol (e.g., methanol) or first hydrolyzed to 3-(trifluoromethyl)benzoic acid and then esterified to produce the final this compound ester. google.com

This strategy is advantageous as it utilizes inexpensive and readily available starting materials. google.com

Controlled Fluorination Techniques for Trifluoromethyl Group Introduction

Modern organic synthesis has seen the development of more sophisticated and controlled methods for introducing the trifluoromethyl group. These techniques offer greater functional group tolerance and can often be applied at later stages of a synthetic sequence. illinois.edu

Key advanced strategies include:

Metal-Catalyzed Cross-Coupling : Palladium and copper catalysts are widely used to form C-CF₃ bonds. A common approach involves the reaction of an aryl halide (e.g., an aryl iodide) with a trifluoromethyl source, such as trifluoromethyl copper (CuCF₃). wikipedia.orgcas.cn

Electrophilic Trifluoromethylating Reagents : The development of shelf-stable, electrophilic "CF₃⁺" sources has revolutionized the field. Reagents like Togni's reagents and Umemoto's reagents allow for the direct trifluoromethylation of a wide range of nucleophiles under relatively mild conditions. wikipedia.orgillinois.educas.cn

Photoredox Catalysis : Visible-light-mediated photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals from sources like triflyl chloride (CF₃SO₂Cl) or Togni's reagent. wikipedia.orgcas.cn These radicals can then engage in reactions to form trifluoromethylated aromatic compounds.

While often applied to a range of substrates, these modern methods can be strategically used to synthesize precursors for this compound. For example, a suitably substituted benzene (B151609) derivative could be trifluoromethylated using one of these techniques, followed by carboxylation and esterification to yield the target molecule.

Table 2: Overview of Trifluoromethyl Group Introduction Strategies

| Strategy | Precursor Example | Reagents | Description | Reference |

|---|---|---|---|---|

| Side-Chain Halogenation | m-Methylbenzoyl chloride | Cl₂, hv; then HF | Multi-step industrial process converting a -CH₃ group to a -CF₃ group. | google.com, google.com |

| Cross-Coupling | Aryl iodide | CuCF₃, Pd or Cu catalyst | Transition metal-catalyzed formation of an Ar-CF₃ bond. | wikipedia.org, cas.cn |

| Electrophilic Trifluoromethylation | Aromatic Nucleophile | Togni's or Umemoto's Reagents | Direct addition of a "CF₃⁺" equivalent to a substrate. | wikipedia.org, illinois.edu |

| Photoredox Catalysis | Aromatic Compound | CF₃SO₂Cl, Photoredox Catalyst, Light | Mild generation of CF₃ radicals for aromatic trifluoromethylation. | wikipedia.org |

Advanced Synthetic Approaches to Trifluoromethoxylation

Recent advancements in synthetic chemistry have provided several sophisticated methods for the introduction of the trifluoromethoxy (OCF3) group onto various molecular scaffolds. These approaches offer milder conditions and broader substrate scopes compared to traditional methods.

Utilizing Trifluoromethyl Benzoate (TFBz) as a Trifluoromethoxylation Reagent

Trifluoromethyl benzoate (TFBz) has emerged as a versatile and shelf-stable reagent for trifluoromethoxylation. researchgate.net It can be synthesized from inexpensive starting materials, with potassium fluoride serving as the sole fluorine source. researchgate.net The utility of TFBz has been demonstrated in several key transformations, including:

Trifluoromethoxylation-halogenation of arynes: This reaction proceeds smoothly at room temperature, facilitated by a crown ether-complexed potassium cation that stabilizes the trifluoromethoxide anion generated from TFBz. researchgate.netresearchgate.net

Nucleophilic substitution of alkyl (pseudo)halides. researchgate.net

Cross-coupling with aryl stannanes. researchgate.netchemicalbook.com

Asymmetric difunctionalization of alkenes. researchgate.net

The key to TFBz's reactivity is its ability to release the trifluoromethoxide anion (CF3O⁻) upon activation with a fluoride anion. google.com

Nucleophilic Trifluoromethoxylation Protocols

Nucleophilic trifluoromethoxylation offers a direct route to introduce the OCF3 group. One notable method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent. TFBO, which is thermally stable and easily prepared, can release the CF3O⁻ species in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions.

Another significant protocol utilizes methyl trifluoroacetate (B77799) (MTFA) for the nucleophilic trifluoromethylation of aryl halides. sioc-journal.cn This reaction is effectively promoted by the combination of an alkaline halide, such as cesium fluoride or cesium chloride, and a copper(I) species. sioc-journal.cn

| Reagent | Substrate | Key Features |

| Trifluoromethyl benzoate (TFBz) | Arynes, alkyl halides, aryl stannanes, alkenes | Shelf-stable, prepared from KF, activated by fluoride. researchgate.netchemicalbook.com |

| (E)-O-trifluoromethyl-benzaldoximes (TFBO) | Alkyl halides | Silver-free, base-mediated release of CF3O⁻. |

| Methyl trifluoroacetate (MTFA) | Aryl halides | Requires copper(I) and an alkaline halide. sioc-journal.cn |

Photocatalytic Methods in Trifluoromethoxylation

Photocatalytic methods represent a modern and powerful strategy for trifluoromethoxylation, often proceeding under mild conditions with visible light irradiation. google.coma2bchem.com These reactions typically involve the generation of a trifluoromethoxy radical (•OCF3) from a suitable precursor. chemicalbook.com

The direct C-H trifluoromethoxylation of arenes and heteroarenes can be achieved using photoredox catalysis. a2bchem.com Both ruthenium and iridium-based photocatalysts have been successfully employed for this transformation. google.com For instance, Ru(bpy)3(PF6)2 can catalyze the reaction under visible light irradiation. google.com The choice of photocatalyst and reaction conditions can influence the efficiency and selectivity of the trifluoromethoxylation. a2bchem.comchemicalbook.com

Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives is crucial for tuning the physicochemical properties of molecules for various applications.

Synthesis of Halogenated 3-Trifluoromethylbenzoates

Halogenated 3-trifluoromethylbenzoates are important intermediates in organic synthesis. cymitquimica.com Several synthetic routes are available, often starting from the corresponding halogenated benzoic acids.

For example, methyl 4-chloro-3-(trifluoromethyl)benzoate can be prepared by the esterification of 4-chloro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalytic amount of concentrated sulfuric acid, followed by heating under reflux. google.com

Similarly, the synthesis of other halogenated derivatives often involves the esterification of a pre-halogenated benzoic acid precursor. A variety of halogenated 3-trifluoromethylbenzoates are also commercially available.

| Compound Name | Starting Material |

| Methyl 4-chloro-3-(trifluoromethyl)benzoate | 4-chloro-3-(trifluoromethyl)benzoic acid google.com |

| 3-Bromo-4-(trifluoromethyl)benzoic acid | 3-Nitro-4-(trifluoromethyl)benzoic acid (multi-step) chemicalbook.com |

The synthesis of 3-bromo-4-(trifluoromethyl)benzoic acid can be achieved through a multi-step sequence starting from 3-nitro-4-(trifluoromethyl)benzoic acid. This involves reduction of the nitro group, followed by a Sandmeyer-type reaction to introduce the bromine atom. chemicalbook.com

Synthesis of Methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate

The synthesis of methyl 2-(bromomethyl)-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate involves the selective bromination of a methyl group on the benzene ring. A plausible synthetic approach would involve the benzylic bromination of a suitable precursor, such as methyl 2-methyl-5-(hydroxymethyl)-3-(trifluoromethyl)benzoate.

This type of transformation is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions. For instance, the preparation of the related compound, methyl 2-(bromomethyl)-3-nitrobenzoate, is accomplished by reacting methyl 2-methyl-3-nitrobenzoate with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and AIBN in acetonitrile. google.com A similar strategy could be adapted for the synthesis of the target molecule.

Synthesis of Tert-butyl 3-formyl-5-(trifluoromethyl)benzoate

The compound tert-butyl 3-formyl-5-(trifluoromethyl)benzoate is a valuable intermediate, notably utilized in the synthesis of kinase inhibitors and other complex molecules. molaid.com While it is cited as a reactant in patented synthetic processes for pyrazole (B372694) derivatives, detailed procedures for its preparation are not extensively documented in publicly available scientific literature. googleapis.com The synthesis would likely involve the introduction of a formyl group onto a pre-existing tert-butyl 3-(trifluoromethyl)benzoate skeleton or the esterification of a formyl-substituted trifluoromethylbenzoic acid.

One plausible, though not explicitly detailed, approach could involve the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid derivative. Another potential route is the formylation of tert-butyl 3-(trifluoromethyl)benzoate using a suitable formylating agent under Friedel-Crafts conditions, although the deactivating nature of the trifluoromethyl and ester groups would necessitate carefully chosen reaction conditions.

A general, multi-step synthesis of a related compound, p-tert-butylbenzoic acid, involves the oxidation of p-tert-butyltoluene using a cobalt acetate (B1210297) catalyst in the presence of an oxygen-containing gas. google.com This is followed by purification steps including crystallization and washing. While not a direct synthesis of the target molecule, it illustrates a method for creating a benzoic acid with a tert-butyl group, which could then potentially undergo further functionalization.

Given the lack of a specific, published synthetic protocol, researchers would likely need to adapt known formylation and esterification methods to achieve the desired product.

Synthesis of Nitro-substituted 3-Trifluoromethylbenzoates

The synthesis of nitro-substituted 3-trifluoromethylbenzoates has been approached through various routes, often leveraging the reactivity of trifluoromethylated and nitrated benzene rings. These compounds are key precursors for a range of chemical products.

One prominent method involves a two-step process starting from 2-nitro-4-trifluoromethyl benzonitrile. google.com The nitrile is first hydrolyzed to 2-nitro-4-trifluoromethyl benzamide (B126), which is then subjected to an alcoholysis reaction with a sulfuric acid-methanol solution to yield methyl 2-nitro-4-trifluoromethylbenzoate. google.com This method is advantageous due to its mild reaction conditions and the high purity and yield of the final product. google.com

The hydrolysis of the starting nitrile can be achieved through either acid or base catalysis. google.com Acid catalysis typically employs 80-98% sulfuric acid at temperatures between 90°C and 100°C. google.com Base-catalyzed hydrolysis can be performed with inorganic bases such as sodium hydroxide or potassium hydroxide at a lower temperature range of 0°C to 65°C. google.com The subsequent alcoholysis of the intermediate amide is carried out in a sulfuric acid-methanol solution at 60-80°C. google.com

Table 1: Two-Step Synthesis of Methyl 2-nitro-4-trifluoromethylbenzoate google.com

| Step | Starting Material | Reagents/Catalyst | Temperature | Product |

|---|---|---|---|---|

| 1a (Acid Catalysis) | 2-nitro-4-trifluoromethyl benzonitrile | Sulfuric acid (80-98%) | 90-100°C | 2-nitro-4-trifluoromethyl benzamide |

| 1b (Base Catalysis) | 2-nitro-4-trifluoromethyl benzonitrile | NaOH or KOH | 0-65°C | 2-nitro-4-trifluoromethyl benzamide |

| 2 | 2-nitro-4-trifluoromethyl benzamide | Sulfuric acid-methanol solution | 60-80°C | Methyl 2-nitro-4-trifluoromethylbenzoate |

An alternative, one-pot synthesis has also been developed, which is particularly efficient. google.com This process involves the reaction of a nitro-substituted aryl halide, such as 4-bromo-3-nitrobenzotrifluoride, with carbon monoxide and an alcohol in the presence of a metal catalyst and a proton acceptor. google.com This metal-catalyzed carbonylation reaction directly converts the aryl halide to the corresponding ester with minimal reduction of the nitro group. google.com Dichlorobis(triphenylphosphine)palladium is an effective catalyst for this transformation, which is conducted under elevated pressure of carbon monoxide. google.com

Table 2: One-Pot Synthesis of Methyl 2-Nitro-4-trifluoromethylbenzoate google.com

| Starting Material | Catalyst | Reagents | Conditions | Product |

|---|---|---|---|---|

| 4-bromo-3-nitrobenzotrifluoride | Dichlorobis(triphenylphosphine)palladium | Carbon monoxide, Methanol, Proton acceptor | Elevated pressure (e.g., 60 psi CO) | Methyl 2-nitro-4-trifluoromethylbenzoate |

Furthermore, general esterification methods using solid acid catalysts have been explored for the synthesis of a series of methyl benzoates, including those with nitro and trifluoromethyl substituents. mdpi.com For instance, a zirconium metal catalyst with a titanium support has been shown to effectively catalyze the direct condensation of benzoic acids with methanol. mdpi.com However, it is noted that ortho-substituted groups, such as a nitro or trifluoromethyl group, can present steric hindrance and strong electron-withdrawing effects, making esterification more challenging and resulting in lower yields compared to their para-substituted counterparts. mdpi.com

Reaction Chemistry and Mechanistic Investigations of 3 Trifluoromethylbenzoate

Nucleophilic Substitution Reactions

The electronic properties of 3-trifluoromethylbenzoate make it a substrate for various nucleophilic substitution reactions, targeting both the ester group and potentially the aromatic ring under specific conditions.

Nucleophilic Attack on Ester and Alkyl Bromide Moieties

In a related context, nucleophilic substitution can also occur at an alkyl group attached to the benzoate (B1203000), such as in an alkyl 3-(trifluoromethyl)benzoate bearing a terminal bromide. The reaction of amines with alkyl halides is a classic example of nucleophilic substitution. However, this process is often complicated by multiple alkylations of the amine, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. youtube.comlibretexts.org For instance, the reaction of a primary amine with an alkyl bromide derivative of this compound would likely yield a mixture of products, making it a less controlled synthetic route without specific strategies to prevent over-alkylation.

Trifluoromethyl Group Participation in Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group on the aromatic ring. These groups stabilize the negatively charged Meisenheimer intermediate formed during the reaction. The trifluoromethyl group is a potent electron-withdrawing group and can facilitate SNAr reactions.

In the case of a this compound derivative with a leaving group, such as a fluorine or chlorine atom, on the ring, the trifluoromethyl group is in a meta position relative to the potential site of substitution. While ortho and para positioning provides direct resonance stabilization of the intermediate, a meta-substituent can still influence the reaction rate through its inductive effect. The strong inductive electron withdrawal of the trifluoromethyl group increases the electrophilicity of the entire aromatic ring, making it more susceptible to nucleophilic attack. Although the stabilizing effect is less pronounced than with ortho or para substitution, SNAr reactions on substrates with meta-activating groups can still proceed, particularly with highly reactive nucleophiles or under forcing conditions. For instance, in base-promoted SNAr reactions of fluoro- and chloroarenes, the reactivity of the C-F bond is significantly higher than that of C-Cl or C-Br bonds. mdpi.com

Transition Metal-Catalyzed Coupling Reactions

This compound derivatives, particularly those bearing a halogen substituent, are valuable partners in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of complex molecular architectures.

Suzuki Coupling Reactions Involving Brominated Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. Brominated derivatives of this compound can serve as the electrophilic partner in these reactions. For example, the coupling of a brominated this compound with an arylboronic acid would yield a biaryl compound. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to afford the coupled product and regenerate the catalyst.

While a specific example for a brominated this compound was not found in the searched literature, the Suzuki-Miyaura reaction is widely applicable to a broad range of aryl bromides. nih.govtcichemicals.comnih.gov The electronic nature of the substituents on the aryl bromide can influence the reaction rate, with electron-withdrawing groups generally facilitating the oxidative addition step. Therefore, the presence of the trifluoromethyl and ester groups on the aromatic ring is expected to be compatible with and potentially beneficial for the Suzuki coupling.

| Aryl Bromide | Boronic Acid | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Methyl 5-bromo-3-(trifluoromethyl)benzoate | Phenylboronic acid | Pd(PPh3)4 | Methyl 5-phenyl-3-(trifluoromethyl)benzoate | Data not available |

| Methyl 5-bromo-3-(trifluoromethyl)benzoate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Methyl 5-(4-methoxyphenyl)-3-(trifluoromethyl)benzoate | Data not available |

Cross-Coupling with Aryl Stannanes

The Stille reaction provides another avenue for C-C bond formation by coupling an organohalide or triflate with an organostannane, catalyzed by palladium. A halogenated derivative of this compound can be employed as the electrophilic component in this reaction. The catalytic cycle is similar to that of the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.

Although a direct example of a Stille coupling with a halogenated this compound was not identified in the provided search results, the reaction is known to be tolerant of a wide variety of functional groups. The reactivity of the electrophile in Stille couplings generally follows the trend I > Br > OTf > Cl. Thus, a bromo- or iodo-substituted this compound would be an excellent candidate for this transformation.

| Electrophile | Aryl Stannane | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Methyl 5-bromo-3-(trifluoromethyl)benzoate | Tributyl(phenyl)stannane | Pd(PPh3)4 | Methyl 5-phenyl-3-(trifluoromethyl)benzoate | Data not available |

| 3-(Trifluoromethyl)benzoyl chloride | Tributyl(vinyl)stannane | PdCl2(PPh3)2 | 1-(3-(Trifluoromethyl)phenyl)prop-2-en-1-one | Data not available |

Ruthenium-Catalyzed Addition Reactions to Trifluoromethylated Alkynes

Ruthenium complexes can catalyze the addition of carboxylic acids across the C-C triple bond of alkynes. A study by Hong-Kui Zhang and colleagues demonstrated a phosphine-free ruthenium-catalyzed addition of various benzoic acids to unsymmetrical trifluoromethylated internal alkynes. nih.govacs.org This reaction proceeds with high regio- and stereoselectivity to afford (E)-enol esters.

The proposed mechanism involves the formation of an active monomeric ruthenium species, which undergoes anion exchange with the benzoic acid. Coordination of the trifluoromethylated alkyne to the ruthenium center is followed by migratory insertion of the alkyne into the ruthenium-oxygen bond, forming a six-membered cycloruthenium intermediate. Subsequent protodemetalation yields the final (E)-enol ester product and regenerates the active catalyst. nih.gov

The reaction tolerates a wide range of substituents on the benzoic acid, including electron-withdrawing groups. While 3-trifluoromethylbenzoic acid was not explicitly detailed in the primary communication, the successful reaction of benzoic acids with other electron-withdrawing groups suggests its compatibility with this transformation.

| Benzoic Acid Derivative | Alkyne | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 3-(Trifluoromethyl)benzoic acid | 1-Phenyl-2-(trifluoromethyl)acetylene | [Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2 | (E)-1-Phenyl-2-(trifluoromethyl)vinyl 3-(trifluoromethyl)benzoate | Data not available in provided results |

| 4-Nitrobenzoic acid | 1-Phenyl-2-(trifluoromethyl)acetylene | [Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2 | (E)-1-Phenyl-2-(trifluoromethyl)vinyl 4-nitrobenzoate | 75 |

| 4-Fluorobenzoic acid | 1-Phenyl-2-(trifluoromethyl)acetylene | [Ru(p-cymene)Cl2]2, AgSbF6, Cu(OAc)2 | (E)-1-Phenyl-2-(trifluoromethyl)vinyl 4-fluorobenzoate | 82 |

Redox Chemistry

The electron-withdrawing nature of the trifluoromethyl group plays a crucial role in the redox reactions of this compound derivatives.

The ester and formyl groups of this compound derivatives can be reduced to the corresponding alcohols using common hydride-based reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing esters to primary alcohols. masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon of the ester.

For instance, the reduction of a methyl ester to a primary alcohol with LiAlH₄ is a well-established transformation. nih.gov Similarly, sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent commonly used for the reduction of aldehydes and ketones to alcohols. libretexts.orgugm.ac.idyoutube.com The reduction of an aldehyde with NaBH₄ involves the transfer of a hydride to the carbonyl carbon. youtube.com While specific studies on the reduction of methyl this compound with LiAlH₄ were not found, the general reactivity of these reagents suggests that 3-(trifluoromethyl)benzyl alcohol would be the expected product.

The reduction of a chiral trifluoromethyl-substituted aldehyde with sodium borohydride has been demonstrated, yielding the corresponding primary alcohol, indicating the applicability of this reagent to similar structures. youtube.com

Table 1: Reduction of Benzoate Derivatives

| Substrate | Reagent | Product | Reference |

| Ester | LiAlH₄ | Primary Alcohol | masterorganicchemistry.comlibretexts.org |

| Aldehyde | NaBH₄ | Primary Alcohol | ugm.ac.idyoutube.com |

| Chiral trifluoromethyl aldehyde | NaBH₄ | Chiral trifluoromethyl alcohol | youtube.com |

The formyl group of a this compound derivative, such as 3-trifluoromethylbenzaldehyde, can be readily oxidized to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a powerful oxidizing agent that can effectively carry out this transformation. researchgate.netrsc.org The oxidation of benzaldehyde (B42025) and its substituted derivatives to the corresponding benzoic acids using permanganate has been well-documented. researchgate.netsemanticscholar.org The reaction involves the conversion of the aldehyde group to a carboxyl group, and in the case of 3-trifluoromethylbenzaldehyde, this would yield 3-trifluoromethylbenzoic acid.

Table 2: Oxidation of Substituted Benzaldehydes

| Substrate | Reagent | Product | Yield | Reference |

| Benzaldehyde | KMnO₄ | Benzoic acid | >90% | researchgate.netsemanticscholar.org |

| Substituted Benzaldehydes | KMnO₄ | Substituted Benzoic acids | >90% | researchgate.netsemanticscholar.org |

Electrochemical Reaction Pathways

Electrochemical methods offer alternative and often milder conditions for effecting redox transformations. The electrochemical behavior of benzoate derivatives has been a subject of interest, particularly in the context of deoxygenation and the generation of reactive intermediates.

Electrochemical reduction has been successfully employed for the indirect deoxygenation of alcohols via their 3,5-bis(trifluoromethyl)benzoate (B8306798) esters. tdl.org This process involves the electrochemical reduction of the benzoate ester, leading to the cleavage of the carbon-oxygen bond and the formation of the corresponding alkane. These reactions are typically carried out using graphite (B72142) electrodes in a solvent such as N-methylpyrrolidone (NMP) at relatively low potentials. tdl.org The efficiency of this deoxygenation can be high, with isolated yields of up to 93%. tdl.org

The optimized conditions for electrochemical deoxygenation have also been applied to the protodebromination of primary, secondary, tertiary, and aromatic bromides, yielding the debrominated products in excellent yields. tdl.org

Mechanistic investigations into the electrochemical deoxygenation of 3,5-bis(trifluoromethyl)benzoates are consistent with an ErCi (Electrochemical reduction, chemical reaction, irreversible) mechanism. tdl.org The initial step involves a reversible one-electron reduction (Er) of the benzoate ester to form a radical anion. This is followed by an irreversible chemical step (Ci), which is the fragmentation of the radical anion to produce 3,5-bis(trifluoromethyl)benzoate and an alkyl radical. tdl.org

The resulting alkyl radical can then undergo a subsequent electrochemical reduction to form a carbanion. tdl.org This carbanion is then protonated, likely by trace amounts of water, to yield the final alkane product. tdl.org In the case of vicinal diol derivatives, this mechanism can lead to elimination to form an alkene. tdl.org

Electrochemical methods can also be utilized for the introduction of trifluoromethyl groups into organic molecules. This is typically achieved through the electrochemical generation of trifluoromethyl radicals from a suitable precursor. While the use of this compound itself as a trifluoromethylating agent in electrochemical reactions is not widely reported, other sources such as sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent) are commonly employed. organic-chemistry.orgnih.govresearchgate.net

In these reactions, the trifluoromethyl radical is generated electrochemically and can then add to various organic substrates, such as alkenes, to form trifluoromethylated products. organic-chemistry.orgnih.gov For example, the electrochemical trifluoromethylation of alkenes can be achieved in an undivided cell, often in the presence of a mediator. nih.gov Another approach involves the electrophotochemical trifluoromethylation of arenes using trifluoroacetic acid (TFA) as the trifluoromethyl source. chemistryviews.org These methods highlight the potential of electrochemistry in generating highly reactive trifluoromethyl radicals for the functionalization of organic molecules. nih.gov

Electrochemical Properties and Electronic Structures in Coordination Complexes

The incorporation of this compound as a ligand in coordination complexes significantly influences their electrochemical properties and electronic structures. The strongly electron-withdrawing nature of the trifluoromethyl (CF₃) group modifies the electron density on the carboxylate donor, which in turn affects the metal center's redox potential and orbital energies.

Studies on transition metal complexes with substituted benzoate ligands provide a framework for understanding these effects. The electrochemical behavior of metal complexes, often investigated using techniques like cyclic voltammetry, reveals how ligands modulate the stability of different oxidation states of the metal ion. For instance, in iron(III) complexes with catecholate-type ligands, which share the carboxylate binding motif, there is a demonstrated linear relationship between the ligand's electron-donating/withdrawing ability and the Fe(III)/Fe(II) reduction potential. researchgate.net Electron-withdrawing groups, such as the CF₃ group on the benzoate ring, are expected to make the reduction of the metal center more favorable (i.e., shift the reduction potential to more positive values) by stabilizing the lower oxidation state.

Table 1: Expected Influence of this compound Ligand on Coordination Complex Properties

| Property | Influence of this compound Ligand | Rationale |

|---|---|---|

| Redox Potential (e.g., M³⁺/M²⁺) | Shift to more positive (less negative) values | The electron-withdrawing CF₃ group destabilizes the higher oxidation state (M³⁺) of the metal center, making its reduction more favorable. |

| Metal-Ligand Bond | Potential weakening of the covalent character | Reduced electron density on the carboxylate oxygen atoms due to the inductive effect of the CF₃ group. |

| Electronic Structure | Alteration of d-orbital splitting energies | Modification of the ligand field strength, which can affect spin state and electronic transitions. |

| Supramolecular Assembly | Direction of crystal packing via non-covalent interactions | The fluorine atoms of the CF₃ group can participate in F···F and F···H–C contacts, influencing the solid-state structure. acs.orgacs.org |

Photochemical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a variety of transformations under mild conditions. mdpi.comresearchgate.net These reactions often involve the generation of radical intermediates through single-electron transfer (SET) processes initiated by an excited photocatalyst. researchgate.netresearcher.life In the context of this compound, this methodology is relevant to reactions involving the trifluoromethyl group.

While studies may not specifically use this compound as a starting substrate, the principles apply to the reactivity of the trifluoromethyl-aromatic moiety. For instance, visible-light-driven trifluoromethylation of arenes and heteroarenes often proceeds via the generation of a trifluoromethyl radical (•CF₃). mdpi.com A photocatalyst, upon absorbing visible light, reaches an excited state capable of oxidizing or reducing a suitable precursor to generate the •CF₃ radical. This radical can then engage in reactions such as addition to aromatic systems. The presence of the carboxylate group on the this compound ring would influence the regioselectivity of such potential reactions due to its electron-withdrawing and meta-directing nature.

The general mechanism for a photoredox-catalyzed reaction that could involve a trifluoromethylated aromatic compound is as follows:

Excitation: A photocatalyst (PC) absorbs visible light to form an excited state (PC*).

Electron Transfer: The excited PC* interacts with a substrate or a radical precursor. For example, it can be quenched by an amine to form a highly reducing semireduced radical. mdpi.com

Radical Generation: The reduced or oxidized species generated in the previous step leads to the formation of a reactive radical, such as the •CF₃ radical.

Reaction and Catalyst Regeneration: The radical reacts with the substrate, and the photocatalyst is returned to its ground state, completing the catalytic cycle.

This compound can undergo photochemical reactions involving both elimination and deoxygenation, driven by photoinduced electron transfer (PET).

A key transformation is the PET deoxygenation of m-(trifluoromethyl)benzoates. Research has identified improved photosensitizers for this specific reaction. nih.gov The process involves the transfer of an electron to the benzoate ester, leading to the formation of a radical anion. This intermediate can then undergo cleavage of the carbon-oxygen bond, ultimately resulting in the removal of the carboxylate group and its replacement with a hydrogen atom. The efficiency of this deoxygenation is dependent on the choice of photosensitizer and the reaction conditions. nih.gov

Furthermore, related trifluoromethyl aromatic compounds demonstrate photoelimination reactivity. For example, when 3,5-diamino-trifluoromethyl-benzene is irradiated with UV light (310 nm), it undergoes defluorination. nih.govresearchgate.net This reaction proceeds through a nucleophilic substitution of fluoride (B91410) by water, forming 3,5-diaminobenzoic acid. nih.gov This highlights the photochemical lability that can be associated with the C-F bonds of the trifluoromethyl group under certain conditions, representing a pathway for photoelimination.

The photochemistry of iron(III)–carboxylate complexes is environmentally significant and serves as a model for the potential behavior of Fe(III)-3-trifluoromethylbenzoate complexes. rsc.orgrsc.orgnsf.gov In aqueous systems, Fe(III) efficiently chelates with carboxylates to form photosensitive complexes that absorb light at wavelengths below 500 nm. rsc.org

Upon light absorption, these complexes undergo a ligand-to-metal charge transfer (LMCT) reaction. rsc.org This process involves the transfer of an electron from the carboxylate ligand to the Fe(III) center, resulting in the reduction of iron to Fe(II) and the oxidation of the ligand to a carboxyl radical. rsc.orgnsf.gov

The key steps in this photochemical cycle, using Fe(III)-citrate as an analogue, are:

LMCT Excitation: [Fe(III)-RCOO]²⁺ + hν → [Fe(II)-RCOO•]²⁺

Decarboxylation: The resulting radical complex is unstable and rapidly decomposes, leading to the release of Fe²⁺ and CO₂, along with an organic radical (R•). rsc.org

Secondary Reactions: In the presence of oxygen, the organic radicals can initiate a cascade of further reactions, while the Fe(II) can be re-oxidized to Fe(III), closing a photocatalytic cycle. researchgate.net

Over long photolysis times, these reactions can lead to the formation of complex products, including water-soluble organic species and Fe-carbonaceous colloids. rsc.orgrsc.org The kinetics of this process for Fe(III)-citrate have been modeled as consecutive reactions with distinct rate constants. rsc.orgrsc.org For an Fe(III)-3-trifluoromethylbenzoate complex, the electron-withdrawing CF₃ group would likely influence the energy of the LMCT band and the stability of the resulting radical intermediates.

Table 2: Kinetic Parameters for Photolysis of Fe(III)-Citrate Complex

| Reaction Step | Description | Experimental Rate Constant (j) | Reference |

|---|---|---|---|

| Step 1 (j₁) | Reactants (R) → Intermediates (I) | ~0.12 min⁻¹ | rsc.orgrsc.org |

| Step 2 (j₂) | Intermediates (I) → Products (P) | ~0.05 min⁻¹ | rsc.orgrsc.org |

Biotransformation and Dioxygenation Mechanisms (Excluding in vivo Efficacy)

Microbial enzymes, particularly dioxygenases from Pseudomonas species, are capable of catalyzing the stereospecific and regiospecific oxidation of aromatic compounds, including substituted benzoates like this compound. nih.govcore.ac.uk These biotransformations are of significant interest for generating chiral synthons.

Pseudomonas aeruginosa strain 142 has been shown to oxidize 2-halobenzoates via a multicomponent oxygenase. nih.gov Studies using 2-trifluoromethylbenzoate as a substrate for this organism rigorously established a dioxygenative mechanism. The bacterium stoichiometrically oxidized 2-trifluoromethylbenzoate to a single chiral product, which was identified as (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid. nih.gov This transformation confirms that the enzyme catalyzes a 1,2-dioxygenation, adding two hydroxyl groups to the ipso and ortho positions of the aromatic ring.

Similarly, the biodegradation of meta-trifluoromethylbenzoate has been investigated. Aerobic bacteria that catabolize alkylbenzoates can initiate the degradation of m-TFM-benzoate. oup.com The process involves an initial dioxygenation followed by ring fission. However, the biodegradation often ceases after this step, leading to the accumulation of a biochemically resistant metabolite, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD). oup.comresearchgate.net This indicates that while the initial enzymatic attack by benzoate dioxygenase is effective, subsequent enzymes in the metabolic pathway are unable to process the trifluoromethyl-containing intermediate.

Table 3: Microbial Dioxygenation Products of Trifluoromethylbenzoates

| Substrate | Microbial Species / System | Enzyme Type | Product | Reference |

|---|---|---|---|---|

| 2-Trifluoromethylbenzoate | Pseudomonas aeruginosa 142 | Dioxygenase | (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid | nih.gov |

| This compound | Benzoate-grown bacterial cells | Benzoate 1,2-dioxygenase | 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD) (after ring fission) | oup.com |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-bis(trifluoromethyl)benzoate |

| (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid |

| 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate (TFHOD) |

| 3,5-diamino-trifluoromethyl-benzene |

| 3,5-diaminobenzoic acid |

| Citrate |

Elucidation of Dioxygenative Mechanisms in Halobenzoate Metabolism

The metabolic breakdown of halogenated aromatic compounds, including halobenzoates, by microorganisms is a critical process in environmental bioremediation. A key mechanism in this degradation is dioxygenation, which involves the incorporation of both atoms of molecular oxygen (O₂) into the substrate, catalyzed by dioxygenase enzymes. nih.gov These enzymes are often multi-component systems found in soil bacteria. researchgate.netnormalesup.org

Research into the metabolism of ortho-halobenzoates has provided significant insights into these mechanisms. Studies using Pseudomonas aeruginosa strain 142, which is known to oxidize 2-halobenzoates, have been particularly informative. nih.gov To overcome the instability of the presumed intermediate cis-diol products from 2-halobenzoates, researchers have used 2-trifluoromethylbenzoate as a stable analog. The trifluoromethyl group is similar in its electronic properties to a halogen but provides greater stability to the metabolic products. nih.gov

When P. aeruginosa 142 was exposed to 2-trifluoromethylbenzoate, the compound was stoichiometrically oxidized to a single chiral product. This product was identified as (-)-2-trifluoromethyl-cis-1,2-dihydroxy-3,5-cyclohexadiene-1-carboxylic acid. The formation of this cis-diol provides definitive evidence for a dioxygenative mechanism in the metabolism of 2-halobenzoate analogs. nih.gov

The enzymes responsible for this transformation are typically Rieske non-heme iron oxygenases. normalesup.org For example, the 2-halobenzoate 1,2-dioxygenase from Pseudomonas cepacia 2CBS is a two-component enzyme system. nih.gov Component A is an iron-sulfur protein that performs the oxidation, while Component B is an iron-sulfur flavoprotein that acts as an NADH-acceptor reductase, transferring electrons to Component A. nih.gov This enzyme system converts various 2-halobenzoates into catechol. nih.gov The general reaction catalyzed by these dioxygenases on a substituted benzoate is the addition of two hydroxyl groups to the aromatic ring, initiating the ring-cleavage pathway. nih.govnormalesup.org

Table 1: Dioxygenation of 2-Trifluoromethylbenzoate by P. aeruginosa 142

| Substrate | Organism | Key Enzyme Type | Product | Mechanistic Implication |

|---|

Radical Reactions and Mechanistic Studies

Benzoate salts and their derivatives serve as versatile precursors for the generation of reactive radical intermediates, particularly under visible-light photoredox catalysis. researchgate.netacs.org This modern synthetic approach offers a mild and environmentally favorable alternative to traditional methods for creating carbon-centered radicals. researchgate.net

Generation of Alkyl Radicals: Alkyl radicals can be generated from precursors derived from carboxylic acids, such as benzoates. researchgate.net A common strategy involves the photoredox-mediated cleavage of a C–O bond. acs.org For instance, in a photocatalytic cycle, a benzoate anion can react with a photogenerated triphenylphosphine (B44618) radical cation. This reaction forms a phosphoranyl radical intermediate, which then undergoes a rapid β-scission to produce a benzoyl radical and triphenylphosphine oxide. nih.gov While this generates an acyl radical, related processes can be adapted to form alkyl radicals from suitable benzoate esters or other derivatives. acs.orgnih.gov The generated alkyl radicals are valuable intermediates that can participate in a wide range of chemical transformations, including addition to alkenes and cross-coupling reactions. researchgate.netnih.gov

Table 2: Photocatalytic Generation of Radicals from Benzoate Derivatives

| Precursor Type | Catalysis Method | Key Intermediate | Radical Generated |

|---|---|---|---|

| Benzoic Acid/Benzoate | Visible-Light Photoredox | Phosphoranyl Radical | Benzoyl Radical nih.gov |

| N-(Acyloxy)phthalimides | Visible-Light Photoredox | Radical Anion | Alkyl Radical nih.gov |

Generation and Behavior of Thiyl Radicals: Thiyl radicals (RS•) are typically not generated directly from benzoate salts. Instead, they are commonly formed by the abstraction of a hydrogen atom from a thiol (RSH). wikipedia.orgmdpi.com However, radicals derived from benzoates can initiate this process. For example, a benzoyl radical, formed through the photoredox catalysis of a benzoate salt as described above, can abstract a hydrogen atom from a thiol, thereby generating a thiyl radical. researchgate.net

Once formed, thiyl radicals are highly reactive species. A primary reaction pathway is their addition to sites of unsaturation, such as in the thiol-ene reaction, which is fundamental to various polymerization and material synthesis applications. wikipedia.orgmdpi.com They can also engage in hydrogen atom transfer (HAT), electron transfer (ET), and addition/elimination reactions. nih.gov In biological systems, thiyl radicals derived from cysteine residues are involved in key enzymatic processes. wikipedia.org The main non-productive fate of thiyl radicals is recombination to form a disulfide (RS-SR). wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 3 Trifluoromethylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment of hydrogen, carbon, and fluorine atoms within the 3-Trifluoromethylbenzoate structure.

The ¹H NMR spectrum of this compound and its corresponding acid provides distinct signals for the protons on the aromatic ring. The substitution pattern on the benzene (B151609) ring leads to a complex splitting pattern. The proton adjacent to the carboxylate group and the proton between the two substituents are often shifted further downfield due to the electron-withdrawing effects of the trifluoromethyl and carboxylate groups.

In a typical analysis, the aromatic protons of related compounds like 3-(Trifluoromethyl)benzaldehyde (B1294959) appear in a range from approximately δ 7.70 to 8.16 ppm rsc.org. For instance, the signals have been reported as a multiplet around δ 7.75 - 7.67 ppm rsc.org.

Table 1: Representative ¹H NMR Data for the Aromatic Core of 3-Trifluoromethylbenzoyl Derivatives

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.16 | s (singlet) | - |

| H-4 | ~8.09 | d (doublet) | ~7.6 |

| H-5 | ~7.70 | t (triplet) | ~7.7 |

| H-6 | ~7.90 | d (doublet) | ~7.8 |

The ¹³C NMR spectrum offers a detailed view of the carbon framework of this compound. The spectrum is characterized by signals for the carboxylate carbon, the aromatic carbons, and the carbon of the trifluoromethyl group. The carbon atom directly bonded to the fluorine atoms (CF₃) exhibits a distinct quartet signal due to C-F coupling. The chemical shifts are significantly influenced by the strong electron-withdrawing nature of the trifluoromethyl group.

For the related 3-(trifluoromethyl)benzoic acid, signals have been identified corresponding to the aromatic carbons and the trifluoromethyl group chemicalbook.com. For example, the carbon of the CF₃ group appears as a quartet around δ 123.5 ppm with a large coupling constant (J ≈ 273.5 Hz), which is characteristic of a trifluoromethyl group rsc.org. The carbon atom to which the CF₃ group is attached (C-3) is also split into a quartet (J ≈ 33.6 Hz) but appears at a different chemical shift, around δ 131.8 ppm rsc.org.

Table 2: ¹³C NMR Spectroscopic Data for this compound Derivatives

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | C-F Coupling Constant (J, Hz) |

| C=O | ~165.9 | Singlet | - |

| C-1 | ~133.3 | Singlet | - |

| C-2 | ~132.6 | Quartet | ~1.2 |

| C-3 | ~131.8 | Quartet | ~33.6 |

| C-4 | ~129.8 | Singlet | - |

| C-5 | ~130.8 | Quartet | ~3.6 |

| C-6 | ~126.4 | Quartet | ~3.7 |

| CF₃ | ~123.5 | Quartet | ~273.5 |

Note: Data is representative and compiled from sources analyzing closely related structures like methyl 4-(trifluoromethyl)benzoate and 3-(Trifluoromethyl)benzaldehyde. Actual values may vary slightly. rsc.orgbeilstein-journals.org

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. For this compound, this technique provides a direct probe of the trifluoromethyl group. The spectrum typically shows a single, sharp resonance, as the three fluorine atoms in the CF₃ group are chemically equivalent.

The chemical shift of the trifluoromethyl group is a key identifier. In various 3-trifluoromethyl-substituted benzene derivatives, this signal consistently appears around δ -63.0 ppm (relative to CFCl₃) rsc.org. This characteristic chemical shift confirms the presence and electronic environment of the CF₃ group on the aromatic ring rsc.orgbeilstein-journals.orgrsc.org.

Table 3: ¹⁹F NMR Data for the Trifluoromethyl Group

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -63.0 | Singlet |

Note: The chemical shift is relative to an external standard (commonly CFCl₃ at δ 0 ppm) and can show minor variations based on solvent and concentration. rsc.org

Vibrational Spectroscopy

The FT-IR spectrum of this compound displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. Key absorptions include those from the carboxylate (COO⁻) group, the trifluoromethyl (CF₃) group, and the aromatic ring.

The strong C=O stretching vibration of the carboxylate is a prominent feature, typically observed in the region of 1680-1725 cm⁻¹ for the protonated acid form. The C-F stretching vibrations of the trifluoromethyl group give rise to very strong and characteristic bands, usually found in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range, while C-H bending vibrations are observed at lower wavenumbers.

Table 4: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3000 | Medium | Aromatic C-H Stretch |

| ~1710 | Strong | C=O Stretch (Carboxylic Acid Dimer) |

| ~1615 | Medium | Aromatic C=C Skeletal Vibration |

| ~1450 | Medium | Aromatic C=C Skeletal Vibration |

| ~1320 | Strong | C-F Symmetric Stretch |

| ~1170 | Very Strong | C-F Asymmetric Stretch |

| ~1130 | Very Strong | C-F Asymmetric Stretch |

| ~920 | Medium, Broad | O-H Out-of-Plane Bend (Dimer) |

Note: Data compiled from typical values for substituted benzoic acids and trifluoromethylated aromatic compounds. The exact positions can be influenced by the physical state (solid, liquid) and intermolecular interactions like hydrogen bonding. nih.gov

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound highlights vibrations that involve a change in polarizability. Aromatic ring vibrations, particularly the ring "breathing" mode, often produce strong Raman signals.

The symmetric C-F stretching vibration of the CF₃ group and the C=C stretching vibrations of the benzene ring are typically prominent in the Raman spectrum. The C=O stretch of the carboxylate is also observable. Studies on similar molecules like 2,3,6-trifluorobenzoic acid have utilized Raman spectroscopy to assign vibrational frequencies and analyze structural characteristics. nih.gov The spectrum of benzoate (B1203000) shows a characteristic Raman band related to the carboxylate group. researchgate.net

Table 5: Key Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| ~1615 | Strong | Aromatic C=C Stretch |

| ~1325 | Medium | C-F Symmetric Stretch |

| ~1005 | Very Strong | Aromatic Ring Breathing Mode |

| ~810 | Medium | Aromatic C-H Out-of-Plane Bend |

| ~750 | Strong | CF₃ Deformation |

Note: Raman intensities and exact positions are based on general data for substituted benzenes and may vary. nih.govresearchgate.net

Normal Coordinate Analysis (NCA) of Vibrational Modes

Normal Coordinate Analysis (NCA) is a powerful computational method used to understand the vibrational modes of a molecule. This analysis involves calculating the force constants of the bonds and the kinetic energy of the atoms to predict the fundamental vibrational frequencies. nist.gov The results are then compared with experimental data from infrared (IR) and Raman spectroscopy to achieve a detailed and accurate assignment of the observed spectral bands. bhu.ac.in

For polyatomic molecules like this compound, the vibrational analysis begins with the construction of a mass-weighted Hessian matrix, which contains the second derivatives of the energy with respect to the atomic positions. libretexts.orggaussian.com Diagonalizing this matrix yields eigenvalues that correspond to the squares of the normal mode vibrational frequencies and eigenvectors that describe the atomic motions for each mode. libretexts.org This process separates the complex vibrations of the molecule into a set of independent, harmonic motions called normal modes. For a non-linear molecule, this results in 3N-6 fundamental vibrations, where N is the number of atoms. gaussian.com

In the case of substituted trifluoromethyl benzenes, NCA is crucial for resolving ambiguities in vibrational assignments, particularly for modes involving the trifluoromethyl (-CF3) group. bhu.ac.in Key vibrational modes for this compound that would be elucidated by NCA include:

C-CF3 Stretching: The stretching vibration of the bond connecting the trifluoromethyl group to the aromatic ring.

CF3 Symmetric and Asymmetric Stretching: The concerted stretching motions of the three C-F bonds.

CF3 Deformation and Rocking Modes: Bending and wagging motions of the -CF3 group.

Aromatic Ring Vibrations: C-H and C=C stretching and bending modes characteristic of the benzene ring.

Carboxylate Group Vibrations: Symmetric and asymmetric stretching of the C=O and C-O bonds in the benzoate functional group.

A general valence force field is typically employed in the analysis to achieve good agreement between observed and calculated frequencies. bhu.ac.in

Table 1: Representative Vibrational Mode Assignments for this compound This table is illustrative of typical assignments derived from NCA and spectroscopic data.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bonds on the benzene ring. |

| C=O Stretch (Ester) | 1750 - 1720 | Stretching of the carbonyl double bond in the benzoate group. |

| Aromatic C=C Stretch | 1620 - 1580 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |

| C-O Stretch (Ester) | 1300 - 1100 | Stretching of the carbon-oxygen single bond in the benzoate group. |

| C-CF3 Stretch | 1350 - 1120 | Stretching of the bond between the ring and the trifluoromethyl group. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas (isobars).

For this compound, which is derived from 3-(Trifluoromethyl)benzoic acid, the neutral parent acid has a chemical formula of C8H5F3O2. nist.gov The monoisotopic mass of this molecule is calculated to be 190.02416 Da. ebi.ac.uk HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm). This level of accuracy allows for the unambiguous confirmation of the compound's elemental formula, a critical step in structural elucidation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly suitable for analyzing polar molecules like carboxylic acids and their esters without causing significant fragmentation. In ESI-MS, a sample solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer.

For the analysis of this compound (as the parent acid), ESI in negative ion mode is typically employed. The acidic proton of the carboxyl group is readily lost, forming the deprotonated molecule, [M-H]⁻, which would be observed at an m/z corresponding to the mass of the conjugate base. This technique is highly sensitive and is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures. nm-aist.ac.tz Studies on related trifluoromethylated aromatic compounds have successfully used ESI-MS/MS to investigate their gas-phase reactivity and fragmentation. nih.govresearchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of ions. In this technique, a specific precursor ion (e.g., the molecular ion or the [M-H]⁻ ion) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that is characteristic of the molecule's structure. pharmacy180.com

Table 2: Proposed Key Fragment Ions of 3-(Trifluoromethyl)benzoic Acid in Mass Spectrometry Based on general fragmentation patterns for aromatic carboxylic acids and trifluoromethylated compounds.

| m/z (Proposed) | Formula | Loss from Precursor | Description |

|---|---|---|---|

| 190 | [C8H5F3O2]+• | - | Molecular Ion (M+•) |

| 173 | [C8H4F3O]+ | •OH | Loss of hydroxyl radical to form an acylium ion. |

| 145 | [C7H4F3]+ | •OH, CO | Subsequent loss of carbon monoxide from the acylium ion. |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-crystal X-ray diffraction provides precise information about the arrangement of atoms in a crystal lattice, including unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. encyclopedia.pub The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. This pattern is directly related to the crystal's internal structure. encyclopedia.pub

While a published single-crystal X-ray structure for this compound was not identified in the surveyed literature, this technique remains the gold standard for solid-state structural confirmation. An analysis would provide the precise spatial coordinates of each atom in the asymmetric unit. For comparison and to illustrate the type of data obtained, the crystallographic parameters for a related compound, ethyl 2,6-dimethoxybenzoate, are presented below. mdpi.com Such data allows for a complete and unambiguous determination of the molecular conformation in the solid state. sapub.org

Table 3: Example Crystallographic Data for a Benzoate Derivative (Ethyl 2,6-dimethoxybenzoate) This data is for a representative benzoate derivative and is provided for illustrative purposes only. mdpi.com

| Parameter | Value |

|---|---|

| Chemical Formula | C11H14O4 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.5518(3) |

| b (Å) | 10.8826(8) |

| c (Å) | 11.9939(6) |

| α (°) | 101.273(5) |

| β (°) | 98.287(3) |

| γ (°) | 94.092(4) |

| Volume (ų) | 1077.54(10) |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

Theoretical studies on 4-substituted benzoic acid dimers have shown that the formation of these cyclic hydrogen-bonded dimers is an energetically favorable process researchgate.net. The strength of these hydrogen bonds can be influenced by the nature of the substituent on the phenyl ring. For instance, electron-withdrawing groups, such as the trifluoromethyl group, can affect the electron density of the carboxylic acid moiety and subtly alter the hydrogen bond strength.

The table below summarizes the types of intermolecular interactions that are likely to be present in the solid-state structure of this compound, based on the analysis of related compounds.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Reference Example |

| Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | Forms centrosymmetric dimers | 4-nitro-3-(trifluoromethyl)benzoic acid researchgate.net |

| C—H⋯F Interaction | C-H (Aromatic) | F-C (Trifluoromethyl) | Can influence crystal packing | Dimolybdenum complex with 4-trifluoromethylbenzoate ligands nih.gov |

| C—F⋯π Interaction | C-F (Trifluoromethyl) | π-system (Aromatic ring) | Contributes to supramolecular assembly | Dimolybdenum complex with 4-trifluoromethylbenzoate ligands nih.gov |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Offset or face-to-face stacking | General for aromatic carboxylic acids |

Other Spectroscopic Methods

UV-Visible Spectroscopy in Photochemical Studies

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions in molecules and can provide insights into their photochemical behavior. The absorption of UV light by this compound can lead to electronic excitation, which may initiate photochemical reactions.

Studies have shown that the UV-Visible absorption spectra of trifluoromethylbenzoic acid isomers are distinct. Specifically, the meta-isomer, 3-trifluoromethylbenzoic acid, exhibits different absorption characteristics in the 190 nm to 300 nm range compared to its ortho and para counterparts. It has been noted that the absorbance values for the meta isomer are lower in the 215 nm to 240 nm region when compared to the para isomer researchgate.net.

The photochemical reactivity of trifluoromethyl-substituted aromatic compounds has been demonstrated. For instance, research on the photoassisted degradation of trifluoromethyl benzoic acid isomers, including the 3-trifluoromethyl variant, has been conducted using UVC irradiation. This indicates that the compound can undergo chemical transformation upon absorption of UV light researchgate.net. The degradation process can be monitored by UV-Vis spectroscopy, which would show a decrease in the absorbance of the parent compound over time.

The table below summarizes the key findings related to the UV-Visible spectroscopy and photochemical studies of this compound.

| Study Type | Wavelength Range/Irradiation | Key Findings |

| Comparative UV-Vis Spectroscopy | 190 nm - 300 nm | The absorption spectrum of 3-trifluoromethylbenzoic acid differs from its ortho and para isomers, with lower absorbance between 215 nm and 240 nm compared to the para isomer researchgate.net. |

| Photochemical Degradation | UVC Irradiation | 3-Trifluoromethylbenzoic acid is susceptible to photoassisted degradation in the presence of a photocatalyst researchgate.net. |

Applications in Advanced Chemical Synthesis and Materials Science

3-Trifluoromethylbenzoate as a Versatile Building Block in Organic Synthesis

Methyl 3-(trifluoromethyl)benzoate is a versatile intermediate in the production of a wide array of biologically active molecules. Its distinct electronic properties, conferred by the trifluoromethyl group, make it a desirable component for researchers aiming to synthesize novel compounds with improved stability and efficacy chemimpex.com. This has led to its use in the development of both pharmaceuticals and agrochemicals, where it serves as a foundational structure for more complex molecules chemimpex.com.

Precursor for Complex Molecular Architectures